

# Spectroscopic Analysis of Clindamycin 2,4-Diphosphate: A Technical Guide

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## Compound of Interest

Compound Name: *Clindamycin 2,4-diphosphate*

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This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the analysis and characterization of **Clindamycin 2,4-diphosphate**, a known impurity and phosphorylated derivative of the lincosamide antibiotic, clindamycin. This document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—offering detailed experimental protocols and data interpretation frameworks.

**Clindamycin 2,4-diphosphate** (CAS 1309048-48-3) is identified as a key related substance in clindamycin phosphate active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> Its characterization is crucial for impurity profiling, stability studies, and ensuring the quality and safety of clindamycin-based drug products. The molecular formula of **Clindamycin 2,4-diphosphate** is C<sub>18</sub>H<sub>35</sub>ClN<sub>2</sub>O<sub>11</sub>P<sub>2</sub>S, with a molecular weight of approximately 584.94 g/mol.<sup>[3][4]</sup>

## Data Presentation: Spectroscopic Characteristics

Detailed, primary spectroscopic data for **Clindamycin 2,4-diphosphate** is typically provided with commercially available reference standards.<sup>[3][4][5][6]</sup> The following tables summarize the expected quantitative data based on its chemical structure and published data on related clindamycin compounds.

Table 1: Mass Spectrometry Data for **Clindamycin 2,4-Diphosphate**

Parameter	Expected Value/Information	Notes
Molecular Formula	C <sub>18</sub> H <sub>35</sub> CIN <sub>2</sub> O <sub>11</sub> P <sub>2</sub> S	-
Monoisotopic Mass	584.10 g/mol	Calculated for the most abundant isotopes.
[M+H] <sup>+</sup>	m/z 585.11	Expected quasi-molecular ion in positive ESI-MS.
[M-H] <sup>-</sup>	m/z 583.09	Expected quasi-molecular ion in negative ESI-MS.
Key Fragments	Loss of H <sub>3</sub> PO <sub>4</sub> (98 Da), cleavage of the amide bond, loss of the sugar moiety.	Fragmentation patterns are used to confirm the structure. <a href="#">[7]</a>

Table 2: Expected <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR Spectral Data

Nucleus	Functional Group / Moiety	Expected Chemical Shift Range (ppm)	Notes
$^1\text{H}$ NMR	Pyrrolidine Ring Protons	1.0 - 4.0	Complex multiplets are expected due to the substituted ring.
Sugar Moiety Protons	3.5 - 5.5	Protons on carbons bearing phosphate groups will show P-H coupling.	
N-CH <sub>3</sub>	~2.3	Typically a singlet.	
S-CH <sub>3</sub>	~2.1	Typically a singlet.	
$^{13}\text{C}$ NMR	Pyrrolidine Ring Carbons	20 - 70	-
Sugar Moiety Carbons	60 - 100	Carbons bonded to phosphate groups (C2, C4) will show C-P coupling.	
Carbonyl (C=O)	~175	Amide carbonyl.	
$^{31}\text{P}$ NMR	Phosphate Groups	0 - 5	Two distinct signals may be observed for the two phosphate groups.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3400 - 3200	O-H Stretch	Hydroxyl groups, P-OH
~2960 - 2850	C-H Stretch	Aliphatic (CH, CH <sub>2</sub> , CH <sub>3</sub> )
~1650	C=O Stretch	Amide I band
~1550	N-H Bend	Amide II band
~1250 - 1150	P=O Stretch	Phosphate group
~1100 - 950	P-O-C Stretch	Phosphate ester linkage
~750 - 650	C-Cl Stretch	Alkyl chloride

## Experimental Protocols and Methodologies

The following protocols are generalized from established methods for the analysis of clindamycin and its related substances.<sup>[7][8]</sup>

### High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is the primary technique for the separation, detection, and identification of **Clindamycin 2,4-diphosphate** in bulk drug substances.

Methodology:

- Chromatography System: HPLC or UHPLC system coupled to a mass spectrometer.
- Mass Spectrometer: Electrospray Ionization (ESI) source with a Quadrupole Time-of-Flight (Q-TOF) or Ion Trap analyzer.<sup>[7]</sup>
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution is typically used.
  - Mobile Phase A: Ammonium acetate or formate buffer (e.g., 10 mM, pH 4.0).

- Mobile Phase B: Acetonitrile or Methanol.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection (MS):
  - Ionization Mode: ESI positive and/or negative mode.
  - Scan Range: m/z 100 - 1000.
  - Data Acquisition: Full scan for identification of molecular ions and tandem MS (MS/MS) for structural fragmentation analysis.
- Sample Preparation:
  - Accurately weigh and dissolve the clindamycin phosphate API sample in the mobile phase or a suitable diluent (e.g., methanol/water mixture).
  - Filter the solution through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filter before injection.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural elucidation of the molecule.

Methodology:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Nuclei:  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{31}\text{P}$ , and 2D experiments (COSY, HSQC, HMBC).
- Solvent: Deuterium oxide ( $\text{D}_2\text{O}$ ) is a suitable solvent due to the polarity of the phosphate groups.
- Sample Preparation:
  - Dissolve approximately 5-10 mg of the isolated impurity or reference standard in 0.5 - 0.7 mL of  $\text{D}_2\text{O}$ .
  - Transfer the solution to a standard 5 mm NMR tube.

- Data Acquisition:
  - Acquire standard 1D spectra for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$ .
  - Perform 2D NMR experiments to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations for complete structural assignment.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Methodology:

- Spectrometer: FTIR spectrometer.
- Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
- Sample Preparation (ATR):
  - Ensure the ATR crystal is clean by taking a background spectrum.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact.
- Data Acquisition:
  - Scan Range: Typically  $4000 - 400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Scans: Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

## Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of **Clindamycin 2,4-diphosphate**.

Caption: Logical relationship between Clindamycin and its phosphate derivatives.

Caption: Workflow for the isolation and identification of impurities.

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